molecular formula C17H15F3N2O3 B3917442 N-(4-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]oxamide

N-(4-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]oxamide

Cat. No.: B3917442
M. Wt: 352.31 g/mol
InChI Key: AQARCXJPHZWVLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-ethoxyphenyl)-N’-[3-(trifluoromethyl)phenyl]oxamide” is an organic compound that belongs to the class of oxamides Oxamides are characterized by the presence of an oxamide functional group, which consists of two amide groups connected by a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-ethoxyphenyl)-N’-[3-(trifluoromethyl)phenyl]oxamide” typically involves the reaction of 4-ethoxyaniline with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the ethoxy group.

    Reduction: Reduction reactions may target the carbonyl group in the oxamide moiety.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under various conditions.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products may include amines or alcohols.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, “N-(4-ethoxyphenyl)-N’-[3-(trifluoromethyl)phenyl]oxamide” can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound could be investigated for its potential as a pharmaceutical intermediate or as a probe in biochemical assays.

Medicine

Potential medical applications include the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In industry, the compound might be used in the production of specialty chemicals or as an additive in materials science.

Mechanism of Action

The mechanism of action of “N-(4-ethoxyphenyl)-N’-[3-(trifluoromethyl)phenyl]oxamide” would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-N’-[3-(trifluoromethyl)phenyl]oxamide
  • N-(4-ethoxyphenyl)-N’-[3-(fluoromethyl)phenyl]oxamide

Uniqueness

The presence of the ethoxy group and the trifluoromethyl group in “N-(4-ethoxyphenyl)-N’-[3-(trifluoromethyl)phenyl]oxamide” imparts unique chemical properties such as increased lipophilicity and potential for specific interactions with biological targets.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O3/c1-2-25-14-8-6-12(7-9-14)21-15(23)16(24)22-13-5-3-4-11(10-13)17(18,19)20/h3-10H,2H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQARCXJPHZWVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(4-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]oxamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]oxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(4-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]oxamide
Reactant of Route 4
Reactant of Route 4
N-(4-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]oxamide
Reactant of Route 5
Reactant of Route 5
N-(4-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]oxamide
Reactant of Route 6
Reactant of Route 6
N-(4-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]oxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.